molecular formula C17H14N2O4S2 B11678389 (5E)-3-Ethyl-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-3-Ethyl-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11678389
M. Wt: 374.4 g/mol
InChI Key: HEOKLUWCRHQWET-OQLLNIDSSA-N
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Description

(5E)-3-Ethyl-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a furan ring, a thiazolidinone core, and various substituents that contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-Ethyl-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methyl-4-nitrobenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base. This intermediate is then reacted with ethyl isothiocyanate under basic conditions to yield the final thiazolidinone product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as recrystallization or chromatography would be used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-Ethyl-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group on the phenyl ring can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Conversion of nitro group to amino group.

    Substitution: Replacement of nitro group with other nucleophiles.

Scientific Research Applications

(5E)-3-Ethyl-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential anticancer activity, particularly in inhibiting the growth of cancer cells.

    Industry: Potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-3-Ethyl-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby inhibiting tumor growth.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-2,4-dione: Known for its antidiabetic properties.

    3-Methyl-4-nitrophenylfuran: Shares structural similarities but lacks the thiazolidinone core.

    Ethyl isothiocyanate: Used as a reagent in the synthesis of thiazolidinones.

Uniqueness

(5E)-3-Ethyl-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a furan ring, nitrophenyl group, and thiazolidinone core, which together contribute to its diverse biological activities and chemical reactivity.

Properties

Molecular Formula

C17H14N2O4S2

Molecular Weight

374.4 g/mol

IUPAC Name

(5E)-3-ethyl-5-[[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H14N2O4S2/c1-3-18-16(20)15(25-17(18)24)9-12-5-7-14(23-12)11-4-6-13(19(21)22)10(2)8-11/h4-9H,3H2,1-2H3/b15-9+

InChI Key

HEOKLUWCRHQWET-OQLLNIDSSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)[N+](=O)[O-])C)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)[N+](=O)[O-])C)SC1=S

Origin of Product

United States

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